6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole
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Overview
Description
6-Chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the trifluoropropyl group and the chlorine atom in the structure of this compound imparts unique chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole typically involves the reaction of 6-chlorobenzimidazole with 3,3,3-trifluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate are commonly used in the presence of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-2-(3,3,3-trifluoropropyl)-1H-benzimidazole or 6-thio-2-(3,3,3-trifluoropropyl)-1H-benzimidazole can be formed.
Oxidation Products: N-oxides of the benzimidazole ring.
Reduction Products: Dihydrobenzimidazole derivatives.
Scientific Research Applications
6-Chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoropropyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(3,3,3-trifluoropropyl)thio-9H-purine
- 6-Chloro-2-(3,3,3-trifluoropropyl)amino-3-pyridinesulfonamide
Uniqueness
Compared to similar compounds, 6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole has unique structural features that contribute to its distinct chemical and biological properties. The presence of the benzimidazole ring system, combined with the trifluoropropyl group, imparts enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2/c11-6-1-2-7-8(5-6)16-9(15-7)3-4-10(12,13)14/h1-2,5H,3-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYZZRHHDBFLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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